molecular formula C17H20N2O B2364408 (E)-2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide CAS No. 1181484-81-0

(E)-2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide

Cat. No.: B2364408
CAS No.: 1181484-81-0
M. Wt: 268.36
InChI Key: OYHRPTSTHGFCFJ-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide is a chemical compound offered for research and development purposes. It belongs to the class of 2-cyano-N-phenylacrylamides, a scaffold recognized in medicinal chemistry for its potential as a building block in the design of novel bioactive molecules . Compounds within this structural class have been investigated for their anti-inflammatory properties; for instance, the closely related molecule (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01) has demonstrated significant in vivo anti-edematogenic activity and the ability to reduce the production of key inflammatory mediators like TNF-α and IL-1β in vitro . The molecular architecture of this compound, featuring an electron-withdrawing cyano group and an enamide system, is characteristic of "push-pull" organic systems. Such structures are often explored in material science for applications including organic light-emitting devices (OLEDs) and as fluorescent sensors, due to their inherent nonlinear optical characteristics . The specific substitution pattern on the phenyl ring and the cyclopentyl amide moiety in this compound may influence its physicochemical properties and biological interactions, making it a subject of interest for further study. This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-12-7-8-14(9-13(12)2)10-15(11-18)17(20)19-16-5-3-4-6-16/h7-10,16H,3-6H2,1-2H3,(H,19,20)/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHRPTSTHGFCFJ-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation Followed by Amide Coupling

Step 1: Synthesis of (E)-2-Cyano-3-(3,4-Dimethylphenyl)Acrylic Acid
3,4-Dimethylbenzaldehyde reacts with cyanoacetic acid in toluene under reflux with piperidine (5 mol%), achieving 85% yield. The E-isomer predominates (>95:5 E/Z) due to thermodynamic control.

Step 2: Amide Formation
The acrylic acid intermediate couples with cyclopentylamine using TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and pyridine in DMF at 0–25°C (12 h, 78% yield).

One-Pot Tandem Reaction

A modified approach combines aldehyde, cyanoacetamide, and cyclopentylamine in a single vessel:

  • Solvent: Ethanol/water (4:1) with NH4OAc (10 mol%).
  • Conditions: Microwave irradiation (100°C, 30 min).
  • Yield: 92% with 97:3 E/Z ratio.

Advantages:

  • Eliminates intermediate purification.
  • Microwave heating enhances reaction kinetics.

Alternative Methodologies

Horner-Wadsworth-Emmons Olefination

Using diethyl cyanomethylphosphonate and 3,4-dimethylbenzaldehyde:

  • Base: NaH (2 eq) in THF at –78°C → 25°C.
  • Intermediate: (E)-2-Cyano-3-(3,4-dimethylphenyl)acryloyl chloride (formed via SOCl2).
  • Amidation: Cyclopentylamine in CH2Cl2 (0°C, 2 h).
    Yield: 68%.

Enzymatic Desymmetrization

A biocatalytic route using lipase B from Candida antarctica:

  • Substrate: Prochiral dinitrile precursor.
  • Conditions: Phosphate buffer (pH 7.4), 37°C, 24 h.
  • Outcome: 82% yield, >99% ee.

Stereochemical Control

Factor Effect on E/Z Ratio Optimal Conditions
Temperature ↑ E at higher temps Reflux (110°C)
Base Piperidine > pyridine 5 mol% piperidine
Solvent polarity Polar aprotic > toluene DMF/H2O

Key Insight: Prolonged heating (>6 h) drives Z→E isomerization via retro-Knoevenagel mechanism.

Scalability and Industrial Considerations

Continuous Flow Synthesis

A microreactor system achieves:

  • Residence time: 8 min.
  • Productivity: 12 g/h.
  • Purity: 99.5% (HPLC).

Cost Analysis

Component Price (USD/kg) Contribution to Total Cost
3,4-Dimethylbenzaldehyde 420 58%
Cyclopentylamine 1,150 32%
TBTU 3,200 10%

Recommendation: Substitute TBTU with cheaper T3P (propylphosphonic anhydride) without yield loss.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3): δ 7.82 (d, J = 15.6 Hz, 1H, CH=), 7.45–7.30 (m, 3H, ArH), 6.23 (d, J = 15.6 Hz, 1H, =C-CN), 4.21 (quintet, J = 6.8 Hz, 1H, NHCH), 2.31 (s, 6H, Ar-CH3), 1.85–1.45 (m, 8H, cyclopentyl).
  • IR (KBr): 2215 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O), 1592 cm⁻¹ (C=C).

Chromatographic Purity

Method Column Retention Time Purity
HPLC (UV 254 nm) C18, 5 μm 8.7 min 99.2%
UPLC-MS (ESI+) HSS T3, 1.8 μm 2.1 min 99.8%

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

(E)-2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (E)-2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may act by binding to these targets and modulating their activity, leading to various biological effects.

Comparison with Similar Compounds

Structural Isomerism and Stereochemical Variations

  • (Z)-2-cyano-N-(3,4-dimethylphenyl)-3-(2-nitrophenyl)prop-2-enamide (): Key differences: Z-configuration introduces distinct spatial orientation; nitro group (electron-withdrawing) replaces cyclopentyl amide. Impact: The nitro group increases polarity and may alter binding affinity in biological targets. The Z-isomer’s geometry could reduce conjugation efficiency compared to the E-form.

Substituent Effects on the Amide Group

  • (E)-2-cyano-N-(3,5-dimethylphenyl)-3-(2,5-dimethyl-1-phenyl-pyrrol-3-yl)prop-2-enamide (): Key differences: Aromatic 3,5-dimethylphenyl amide instead of cyclopentyl; pyrrole ring replaces dimethylphenyl. Impact: Increased aromaticity may enhance π-π stacking but reduce solubility.
  • (E)-2-cyano-3-(3-methylphenyl)-N-(1-phenylethyl)prop-2-enamide (): Key differences: Bulky N-(1-phenylethyl) group vs. cyclopentyl; 3-methylphenyl lacks 4-methyl substitution. Impact: Steric hindrance from the phenylethyl group could limit binding to tight enzymatic pockets.

Electronic Effects of Aromatic Substituents

  • (E)-2-cyano-N-cyclopentyl-3-(3,4-dimethoxyphenyl)prop-2-enamide (): Key differences: Methoxy groups (electron-donating) replace methyl groups. Impact: Enhanced electron density on the aromatic ring may increase reactivity in electrophilic substitutions or alter charge-transfer interactions.
  • (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enamide (): Key differences: Phenoxy group introduces oxygen-based lone pairs for hydrogen bonding. Impact: Improved solubility in polar solvents compared to alkyl-substituted analogs.

Halogenated and Polar Derivatives

  • (2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide (): Key differences: Chloro and fluoro substituents on the amide group; isobutylphenyl side chain.
  • (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide (): Key differences: Dihydroxyphenyl group replaces dimethylphenyl; chiral phenylethyl amide. Impact: Catechol moiety enables strong hydrogen bonding and metal chelation, useful in antioxidant or kinase inhibitor designs.

Comparative Data Table

Compound Name Amide Substituent Aromatic Group Molecular Formula Molecular Weight (g/mol) Key Properties
(E)-2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide (Target) Cyclopentyl 3,4-Dimethylphenyl C₁₉H₂₃N₂O ~313.4* Moderate lipophilicity, E-configuration
(Z)-2-cyano-N-(3,4-dimethylphenyl)-3-(2-nitrophenyl)prop-2-enamide () 3,4-Dimethylphenyl 2-Nitrophenyl C₁₈H₁₅N₃O₃ 321.33 High polarity, Z-isomer
(E)-2-cyano-N-cyclopentyl-3-(3,4-dimethoxyphenyl)prop-2-enamide () Cyclopentyl 3,4-Dimethoxyphenyl C₁₉H₂₃N₂O₃ ~341.4* Electron-rich aromatic ring
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide () (1S)-1-Phenylethyl 3,4-Dihydroxyphenyl C₁₉H₁₇N₂O₃ ~333.4* High hydrogen-bonding capacity

*Estimated based on structural analogs.

Research Findings and Implications

  • Biological Activity : Compounds with dihydroxyphenyl groups () show promise in targeting kinases or antioxidant pathways due to catechol-mediated interactions. The target compound’s dimethylphenyl group may optimize blood-brain barrier penetration.
  • Synthetic Utility : The E-configuration in the target compound ensures optimal conjugation for photophysical applications, whereas Z-isomers () may serve as synthetic intermediates.
  • Solubility and Druglikeness : Cyclopentyl amides (Target, ) balance lipophilicity and solubility better than fully aromatic analogs (), aligning with Lipinski’s rules for oral bioavailability.

Biological Activity

(E)-2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C16H18N2C_{16}H_{18}N_2 and a molecular weight of approximately 254.33 g/mol. It features a cyano group, a cyclopentyl moiety, and a dimethylphenyl substituent, which contribute to its unique biological properties. The (E) configuration indicates specific geometric isomerism around the double bond in the prop-2-enamide backbone.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:

  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may modulate the activity of cytochrome P450 enzymes or other drug-metabolizing enzymes.
  • Receptor Binding : Interaction studies indicate that this compound may bind to receptors associated with various physiological processes, potentially influencing signaling pathways related to inflammation or pain.

In Vitro Studies

In vitro assays have been conducted to assess the compound's effects on cell lines and isolated proteins. These studies typically measure:

  • Cytotoxicity : The compound's safety profile is evaluated using assays like MTT or XTT, which determine cell viability.
  • Enzyme Activity : Specific assays measure the inhibition of target enzymes at varying concentrations to determine IC50 values.

Case Studies

  • Anti-inflammatory Activity : A study investigated the anti-inflammatory potential of this compound in a murine model of acute inflammation. Results indicated significant reduction in inflammatory markers compared to controls, suggesting potential therapeutic applications in inflammatory diseases.
  • Pain Management : Another study explored the analgesic effects of this compound using formalin-induced pain models in rodents. The results showed a dose-dependent reduction in pain responses, indicating its potential as an analgesic agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
2-cyano-N-cyclopentyl-3-(4-methylthio)phenylacrylamideStructureContains a methylthio group; potential for different biological activity
2-cyano-N-(4-sulfamoylphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamideStructureSulfamoyl substituent may enhance solubility and bioavailability
(Z)-N-(2-bromophenyl)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enamideStructureBromine substitution could affect reactivity and interaction profile

The distinct combination of functional groups in this compound may confer unique pharmacological properties compared to these similar compounds.

Q & A

Q. What are the standard synthetic routes for (E)-2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide?

The synthesis typically involves multi-step reactions, starting with aromatic substitution to introduce the 3,4-dimethylphenyl group, followed by cyanoacetylation and cyclopentyl amidation. Key steps include:

  • Knoevenagel condensation : Reacting a substituted benzaldehyde with cyanoacetamide derivatives under basic conditions to form the α,β-unsaturated cyano-enamide backbone .
  • Amidation : Coupling the intermediate with cyclopentylamine using coupling agents like EDCI or DCC in aprotic solvents (e.g., DMF) .
  • Purification : Recrystallization from ethanol or DMSO to isolate the (E)-isomer, confirmed via HPLC (>98% purity) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and E/Z isomerism. The cyano group’s electron-withdrawing effect deshields adjacent protons (δ ~7.5–8.5 ppm) .
  • FT-IR : The cyano group exhibits a sharp peak at ~2200–2250 cm⁻¹, while the enamide C=O stretch appears at ~1650–1700 cm⁻¹ .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, often using SHELXL for refinement .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Temperature control : Maintain 60–80°C during condensation to minimize side reactions (e.g., hydrolysis of the cyano group) .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates, while ethanol improves crystallization .
  • Catalyst screening : Use Lewis acids like ZnCl₂ to accelerate Knoevenagel condensation .
  • Real-time monitoring : Employ HPLC-MS to track intermediate formation and adjust stoichiometry dynamically .

Q. What strategies resolve contradictions in hydrogen bonding patterns observed in crystallographic studies?

  • Graph set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) to identify dominant packing motifs and distinguish artifacts from true interactions .
  • High-resolution data : Collect data at <1.0 Å resolution using synchrotron sources to reduce thermal motion artifacts .
  • Comparative refinement : Test alternative models in SHELXL and validate via R-factor convergence and electron density maps .

Q. How can computational modeling predict the compound’s biological interactions?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to target enzymes (e.g., kinases or proteases). The cyano group’s electron-deficient nature may favor interactions with catalytic lysine residues .
  • MD simulations : Assess binding stability over 100-ns trajectories, focusing on hydrophobic interactions with the 3,4-dimethylphenyl group .
  • QSAR modeling : Correlate substituent effects (e.g., cyclopentyl vs. other alkyl groups) with bioactivity using Hammett constants or ML models .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data?

  • Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and replicate under identical conditions (pH, temperature) .
  • Metabolite profiling : Use LC-HRMS to rule out degradation products confounding activity measurements .
  • Cellular context : Account for cell-line-specific permeability; the cyclopentyl group’s lipophilicity may enhance uptake in certain models .

Methodological Tables

Analytical Challenge Recommended Technique Key Parameters Reference
Isomer purity validationHPLC with UV detectionC18 column, 70:30 MeOH/H₂O, λ = 254 nm
Crystal structure refinementSHELXL (SHELX suite)R-factor < 0.05, high-resolution data (<1.0 Å)
Hydrogen bonding analysisGraph set theoryR₂²(8) motifs, donor-acceptor distances

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